molecular formula C19H17N5O6 B11116835 1-(4-Nitrobenzoyl)-N'~2~-[(E)-1-(4-nitrophenyl)methylidene]-2-pyrrolidinecarbohydrazide

1-(4-Nitrobenzoyl)-N'~2~-[(E)-1-(4-nitrophenyl)methylidene]-2-pyrrolidinecarbohydrazide

Cat. No.: B11116835
M. Wt: 411.4 g/mol
InChI Key: KULIWSBFKWNOQS-UDWIEESQSA-N
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Description

1-(4-Nitrobenzoyl)-N’~2~-[(E)-1-(4-nitrophenyl)methylidene]-2-pyrrolidinecarbohydrazide is a complex organic compound that features both nitrobenzoyl and pyrrolidinecarbohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrobenzoyl)-N’~2~-[(E)-1-(4-nitrophenyl)methylidene]-2-pyrrolidinecarbohydrazide typically involves multi-step organic reactions. A common approach might include:

    Formation of the nitrobenzoyl intermediate: This can be achieved by nitration of benzoyl chloride.

    Condensation reaction: The nitrobenzoyl intermediate is then reacted with pyrrolidinecarbohydrazide under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrobenzoyl)-N’~2~-[(E)-1-(4-nitrophenyl)methylidene]-2-pyrrolidinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzoyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, derivatives of this compound could be studied for their potential biological activity, including antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly if it exhibits any bioactive properties.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzoyl)-N’~2~-[(E)-1-(4-nitrophenyl)methylidene]-2-pyrrolidinecarbohydrazide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrobenzoyl)-2-pyrrolidinecarbohydrazide: Similar structure but lacks the (E)-1-(4-nitrophenyl)methylidene group.

    N’~2~-[(E)-1-(4-nitrophenyl)methylidene]-2-pyrrolidinecarbohydrazide: Similar structure but lacks the 4-nitrobenzoyl group.

Uniqueness

The uniqueness of 1-(4-Nitrobenzoyl)-N’~2~-[(E)-1-(4-nitrophenyl)methylidene]-2-pyrrolidinecarbohydrazide lies in its combination of functional groups, which might confer unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C19H17N5O6

Molecular Weight

411.4 g/mol

IUPAC Name

1-(4-nitrobenzoyl)-N-[(E)-(4-nitrophenyl)methylideneamino]pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H17N5O6/c25-18(21-20-12-13-3-7-15(8-4-13)23(27)28)17-2-1-11-22(17)19(26)14-5-9-16(10-6-14)24(29)30/h3-10,12,17H,1-2,11H2,(H,21,25)/b20-12+

InChI Key

KULIWSBFKWNOQS-UDWIEESQSA-N

Isomeric SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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